2-(3-Methoxyphenyl)-6-methylbenzoic acid

描述

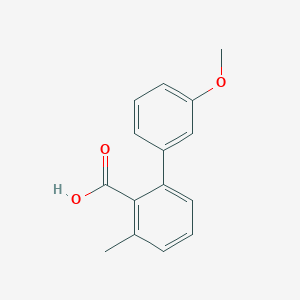

Structure

2D Structure

属性

IUPAC Name |

2-(3-methoxyphenyl)-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-5-3-8-13(14(10)15(16)17)11-6-4-7-12(9-11)18-2/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBJUQJDEZXKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=CC=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689144 | |

| Record name | 3'-Methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261948-32-6 | |

| Record name | 3'-Methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 2-Methoxy-6-methylbenzoic Acid

This compound is structurally related and serves as a precursor or analog in synthetic routes. The preparation involves multi-step synthesis including hydrogenation, diazotization, methylation, and hydrolysis.

| Step | Reaction Type | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1 | Reduction Hydrogenation | 2-methyl-6-nitrobenzoic acid or methyl ester, methanol solvent, H₂ gas, Pd/C or Pt/C catalyst, 60-90°C, 0.5-1.5 MPa H₂ pressure | Conversion to 2-amino-6-methylbenzoic acid or methyl ester |

| 2 | Diazotization, Hydrolysis, Esterification (One-pot) | Diazonium reagent added dropwise at 0-5°C, then heated to 50-66°C for 4-16 h in methanol | Formation of 2-hydroxy-6-methylbenzoate |

| 3 | Methylation | Dimethyl sulfate methylating agent, alkali base, 30-45°C, 1-2 h | Conversion to 2-methoxy-6-methylbenzoate |

| 4 | Hydrolysis | Alkali and water, 80-100°C, followed by acidification to pH 1-3 | Isolation of 2-methoxy-6-methylbenzoic acid |

This method achieves high purity (~99%) and good yields, with solvent recovery and catalyst recycling integrated for efficiency.

Preparation of 2-Methyl-3-methoxybenzoic Acid

A related regioisomer, 2-methyl-3-methoxybenzoic acid, is prepared via nucleophilic substitution and Grignard-type reactions:

| Step | Reaction Type | Conditions & Reagents | Outcome |

|---|---|---|---|

| A | Nucleophilic substitution | Sodium methoxide, 2,6-dichlorotoluene, dimethylformamide (DMF), cuprous salt catalyst, 80-150°C | Formation of 2-methyl-3-chloroanisole intermediate |

| B | Grignard reaction | THF solvent, magnesium, bromoethane, controlled temperatures (30-60°C), dropwise addition of chloroanisole | Formation of 2-methyl-3-methoxybenzoic acid precursor |

| C | Acid-base workup and purification | Acidification to pH 1, base wash to pH 12, activated carbon decolorization, filtration, drying | Isolation of 2-methyl-3-methoxybenzoic acid as white powder |

This route emphasizes high yield, scalability, and purity, with detailed temperature and pH control critical for product quality.

Synthetic Route Proposal for 2-(3-Methoxyphenyl)-6-methylbenzoic Acid

Based on the above methods and the target compound's structure, a plausible synthetic route includes:

Synthesis of 3-methoxyphenylboronic acid or equivalent coupling partner : Starting from 3-methoxyaniline or 3-methoxyphenol derivatives via standard functional group interconversions.

Preparation of 2-bromo-6-methylbenzoic acid or ester : This serves as the electrophilic aryl halide for cross-coupling.

Suzuki-Miyaura cross-coupling reaction : Coupling 3-methoxyphenylboronic acid with 2-bromo-6-methylbenzoic acid methyl ester under Pd(0) catalysis, base (e.g., K₂CO₃), and solvent (e.g., dioxane/water) at 80-100°C to form the biaryl methyl ester intermediate.

Hydrolysis of ester to carboxylic acid : Base hydrolysis (NaOH or KOH in aqueous ethanol or methanol) followed by acidification to isolate this compound.

Detailed Reaction Conditions and Optimization

| Step | Reagents & Catalysts | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| 1. Boronic acid synthesis | 3-methoxyaniline → boronic acid via lithiation/borylation | -78 to RT | 2-4 | Use of B(OMe)₃ or pinacol boronate esters |

| 2. 2-bromo-6-methylbenzoate | Bromination of 6-methylbenzoic acid methyl ester | 0-25 | 1-3 | Regioselective bromination critical |

| 3. Suzuki coupling | Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, dioxane/water | 80-100 | 6-12 | Inert atmosphere, optimized base concentration |

| 4. Ester hydrolysis | NaOH (aq), ethanol or methanol solvent | 60-80 | 2-6 | Acidify post-reaction to pH 1-3 to precipitate product |

Optimization focuses on catalyst loading (0.5-2 mol%), base equivalents, and solvent ratios to maximize yield and minimize side products.

Research Findings and Comparative Analysis

Catalyst Efficiency : Palladium catalysts with phosphine ligands provide high coupling efficiency and selectivity for aryl-aryl bond formation in Suzuki reactions.

Solvent Effects : Mixed aqueous-organic solvents improve solubility of reactants and facilitate base-mediated hydrolysis steps.

Purification : Activated carbon treatment and careful pH adjustment ensure removal of colored impurities and isolation of pure acid products.

Yield and Purity : Reported yields for similar compounds range from 70% to 90%, with purity exceeding 98% after recrystallization and drying.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

2-(3-Methoxyphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl-6-methylbenzoic acid, while reduction of the carboxylic acid group can produce 2-(3-methoxyphenyl)-6-methylbenzyl alcohol.

科学研究应用

2-(3-Methoxyphenyl)-6-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 2-(3-Methoxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .

相似化合物的比较

Structural Analogs and Key Properties

The following table summarizes structurally related benzoic acid derivatives, highlighting substituent variations, molecular properties, and synthesis routes:

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in the target compound is electron-donating, which may reduce the acidity of the carboxylic acid group compared to derivatives with electron-withdrawing groups (e.g., -Cl in 2-(2,4-dichlorophenyl)-6-methylbenzoic acid) .

Positional Isomerism :

- The meta -methoxy substitution in the target compound vs. para -methoxy in 2-(4-methoxyphenyl)-6-methylbenzoic acid could influence steric interactions and dipole moments, affecting solubility and reactivity.

生物活性

2-(3-Methoxyphenyl)-6-methylbenzoic acid is an aromatic carboxylic acid that has garnered attention for its significant biological activities. This compound features a methoxy group and a methyl group on its benzene rings, which contribute to its unique structural properties and potential pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of two fused aromatic systems: a methoxy-substituted phenyl group and a benzoic acid moiety. The arrangement of substituents plays a critical role in the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial and anti-inflammatory properties. Below are some key findings:

- Antimicrobial Activity : Studies have shown that this compound has significant antibacterial effects, particularly against resistant strains of bacteria. It has been evaluated for its bactericidal activities against pathogens such as Escherichia coli, Listeria monocytogenes, and Salmonella enterica .

- Mechanism of Action : The antimicrobial mechanisms involve interaction with bacterial enzymes, which may inhibit their function, leading to cell death. The compound's ability to disrupt bacterial cell membranes has also been suggested as a potential mechanism .

- Inhibition of Protein Degradation Pathways : Recent studies have explored the effects of benzoic acid derivatives, including this compound, on protein degradation systems in human cells. These compounds have been shown to promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, indicating potential applications in anti-aging therapies .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other similar compounds:

| Compound Name | Antimicrobial Activity | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | Significant | Interaction with bacterial enzymes; membrane disruption | Potential use in pharmaceuticals |

| 3-Methoxybenzoic Acid | Moderate | Inhibition of specific bacterial enzymes | Commonly used in pharmaceuticals |

| 4-Methoxybenzoic Acid | Low | Limited interaction with target enzymes | Different positioning affects reactivity |

| 2-Hydroxy-6-methylbenzoic Acid | Moderate | Interference with metabolic pathways | Exhibits different biological properties |

Case Studies

- Antibacterial Efficacy : A study evaluated the bactericidal activities of various benzaldehydes and benzoic acids, including this compound, against multiple pathogens. The results indicated that this compound displayed notable activity, particularly against Campylobacter jejuni, which was found to be highly sensitive to treatment .

- Protein Degradation Modulation : Research conducted on benzoic acid derivatives demonstrated that this compound could enhance the activity of cathepsins B and L, crucial for protein degradation in cells. This suggests its potential as a therapeutic agent for conditions associated with protein misfolding and aggregation .

常见问题

Q. What established synthetic routes are available for preparing 2-(3-Methoxyphenyl)-6-methylbenzoic acid?

A two-step synthesis involving Friedel-Crafts alkylation followed by oxidation is commonly employed for structurally similar benzoic acids. For example, substituted benzaldehydes can react with aryl amines in acidic media to form intermediates, which are oxidized to yield the benzoic acid derivative . Specific adaptations for the 3-methoxyphenyl and 6-methyl groups may require optimizing reaction conditions (e.g., catalyst choice, temperature) to prevent side reactions like demethylation or over-oxidation.

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., using C18 columns and methanol/water mobile phases) is recommended for purity assessment.

- Spectroscopy :

- NMR : NMR can confirm the presence of methoxy (δ ~3.8 ppm), methyl (δ ~2.4 ppm), and aromatic protons. NMR resolves carbonyl (δ ~170 ppm) and quaternary carbons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] for CHO: calculated 242.0943).

- Melting Point : Compare observed values with literature data to detect impurities .

Q. What safety precautions are critical when handling this compound?

According to its Material Safety Data Sheet (MSDS), the compound is harmful if inhaled, ingested, or absorbed through skin. Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing or reactions.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or crystallinity. For example:

- Solvent Polarity : Aromatic proton shifts vary between DMSO-d and CDCl.

- Tautomeric Forms : The carboxylic acid group may exist in equilibrium with its conjugate base, altering NMR peaks.

Validate data using standardized conditions (e.g., deuterated solvents, controlled pH) and cross-reference with computational models (DFT calculations for expected chemical shifts) .

Q. What experimental design challenges arise in optimizing the solubility of this compound for biological assays?

The compound’s low aqueous solubility (due to hydrophobic methyl and methoxy groups) complicates in vitro studies. Strategies include:

Q. How can mechanistic studies elucidate the role of substituents in the oxidation step of this compound synthesis?

The oxidation of intermediates (e.g., benzyl alcohols to carboxylic acids) may involve radical or electrophilic pathways. Techniques include:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to identify transient species.

- Computational Modeling : Simulate transition states to assess the influence of methoxy and methyl groups on oxidation barriers .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

- LC-MS/MS : Quantify impurities at ppm levels using tandem mass spectrometry.

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and identify polymorphs.

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect hydrated or solvated forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。